Cas no 38299-59-1 (phenyl dipropyl phosphate)
phenyl dipropyl phosphate Chemical and Physical Properties
Names and Identifiers
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- phenyl dipropyl phosphate
- 38299-59-1
- CHEMBL4065237
- dipropyl phenyl phosphate
- BDBM50251560
- SCHEMBL1726069
- DB-129775
- Phosphoric acid, phenyl dipropyl ester
- DTXSID20959223
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- MDL: MFCD31923179
- Inchi: 1S/C12H19O4P/c1-3-10-14-17(13,15-11-4-2)16-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
- InChI Key: VUTSVIHQBJIUOS-UHFFFAOYSA-N
- SMILES: P(=O)(OC1C=CC=CC=1)(OCCC)OCCC
Computed Properties
- Exact Mass: 258.10217
- Monoisotopic Mass: 258.102
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 8
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 44.8Ų
Experimental Properties
- Density: 1.109
- Boiling Point: 300°C at 760 mmHg
- Flash Point: 149.1°C
- Refractive Index: 1.482
- PSA: 44.76
- LogP: 4.02670
phenyl dipropyl phosphate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y0996818-5g |
phosphoric acid phenyl ester-dipropyl ester |
38299-59-1 | 95% | 5g |
$900 | 2024-08-02 | |
| eNovation Chemicals LLC | Y0996818-5g |
phosphoric acid phenyl ester-dipropyl ester |
38299-59-1 | 95% | 5g |
$1300 | 2025-02-26 | |
| eNovation Chemicals LLC | Y0996818-5g |
phosphoric acid phenyl ester-dipropyl ester |
38299-59-1 | 95% | 5g |
$1300 | 2025-02-27 |
phenyl dipropyl phosphate Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
Additional information on phenyl dipropyl phosphate
Phenyl Dipropyl Phosphate: Chemical Profile and Emerging Applications
Phenyl Dipropyl Phosphate, with the chemical formula C11H17O4P and CAS number 38299-59-1, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This organophosphorus compound, characterized by its phenyl and dipropyl functional groups, exhibits a unique set of chemical and biological properties that make it a valuable candidate for various applications. The structural features of Phenyl Dipropyl Phosphate contribute to its versatility, enabling its use in diverse contexts ranging from biochemical assays to potential therapeutic interventions.
The molecular structure of Phenyl Dipropyl Phosphate consists of a phosphate group linked to a phenyl ring and two propyl chains. This configuration imparts both lipophilicity and polarity, allowing the compound to interact with a wide range of biological targets. The phenyl ring, in particular, is known for its ability to engage in π-stacking interactions with biomolecules, which can modulate enzyme activity and protein-protein interactions. These characteristics have been leveraged in recent studies to explore the compound's potential as an inhibitor in certain enzymatic pathways.
In recent years, there has been growing interest in the use of organophosphorus compounds as tools in biochemical research. Phenyl Dipropyl Phosphate, with its well-defined structure and predictable reactivity, has become a focus of investigation for its ability to modulate biological processes. One of the most notable areas of research involves its potential role as an intermediate in the synthesis of more complex molecules. The phosphate moiety provides a reactive site that can be utilized in various chemical transformations, making it a valuable building block for medicinal chemists.
Furthermore, studies have begun to explore the pharmacological properties of Phenyl Dipropyl Phosphate. Initial research suggests that this compound may have inhibitory effects on certain enzymes implicated in inflammatory responses. The ability to modulate these pathways could have therapeutic implications, particularly in conditions where inflammation plays a significant role. For instance, researchers have investigated its potential as an anti-inflammatory agent by examining its interaction with cyclooxygenase (COX) enzymes. The phenyl ring's interaction with the active site of these enzymes could potentially reduce the production of pro-inflammatory mediators.
The synthesis of Phenyl Dipropyl Phosphate is another area where advancements have been made. Modern synthetic methodologies have enabled more efficient and scalable production processes, making it more accessible for research purposes. The development of novel synthetic routes has also allowed for the introduction of modifications that could enhance its biological activity. For example, derivatization of the propyl chains could alter the compound's solubility and binding affinity, tailoring it for specific applications.
The role of computational chemistry in understanding the behavior of Phenyl Dipropyl Phosphate cannot be overstated. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the atomic level. These simulations provide insights into binding affinities, enzyme inhibition constants, and other key parameters that are crucial for drug design. By leveraging computational tools, researchers can accelerate the discovery process and identify promising candidates for further experimental validation.
In addition to its biochemical applications, Phenyl Dipropyl Phosphate has shown promise in material science research. Its unique structural properties make it suitable for use as a ligand or additive in various formulations. For instance, researchers have explored its potential as a component in polymer blends, where it can influence mechanical properties and thermal stability. The ability to fine-tune these characteristics makes it an attractive candidate for developing advanced materials with tailored properties.
The environmental impact of using Phenyl Dipropyl Phosphate is also a consideration that has been addressed in recent studies. While organophosphorus compounds are often associated with environmental concerns due to their persistence and potential toxicity, efforts have been made to develop more sustainable practices in their use and disposal. Researchers are investigating biodegradation pathways and environmentally friendly synthetic methods to minimize ecological impact while maintaining efficacy.
The future directions for research on Phenyl Dipropyl Phosphate are vast and varied. As our understanding of its properties continues to grow, so do the possibilities for new applications. One exciting area involves exploring its potential as a prodrug or precursor for more complex therapeutic agents. By understanding how this compound is metabolized within biological systems, researchers can design derivatives that release active pharmaceutical ingredients at targeted sites or times.
In conclusion, Phenyl Dipropyl Phosphate (CAS no 38299-59-1) is a multifaceted compound with significant potential across multiple domains of science and industry. Its unique structural features enable diverse applications ranging from biochemical research to material science innovations. As ongoing studies continue to uncover new aspects of this molecule's behavior and utility, it is poised to play an increasingly important role in advancing scientific knowledge and technological development.
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